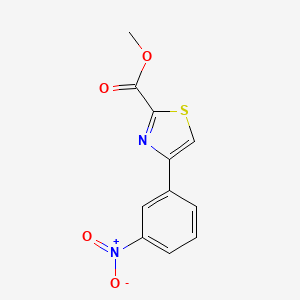

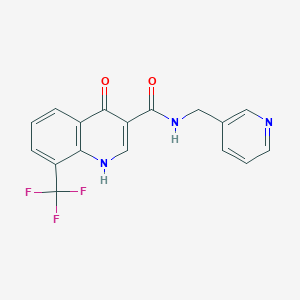

![molecular formula C11H10N2O2S B2996916 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1339523-57-7](/img/structure/B2996916.png)

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Attached to this ring is a carboxylic acid group, a phenyl group, and a methyl group .

Synthesis Analysis

The synthesis of such compounds often involves reactions like the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . Other methods may involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecule also contains a carboxylic acid group, which typically has a pKa close to 2, and a basic amino group, which typically has a pKa between 9 and 10 .Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The carboxylic acid group can participate in reactions typical of carboxylic acids, such as esterification and amide formation.Applications De Recherche Scientifique

Antitumor and Cytotoxic Activity

Thiazole derivatives have been studied for their potential in cancer treatment due to their antitumor and cytotoxic properties. Compounds like “2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid” have been synthesized and evaluated for their ability to inhibit the growth of tumor cells. For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds make them valuable in the development of new drugs to combat bacterial infections. Thiazole derivatives have been shown to inhibit bacterial DNA gyrase B, an enzyme critical for bacterial DNA replication, thus exhibiting significant antibacterial activity .

Anti-inflammatory Activity

Thiazole derivatives are also known for their anti-inflammatory effects. They have been used to develop drugs that can reduce inflammation, which is a common response to various diseases and injuries. This application is particularly important in the treatment of chronic inflammatory diseases .

Antioxidant Activity

Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating this stress. Thiazole derivatives have been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals .

Antischizophrenia Activity

Some thiazole derivatives have been explored for their potential use in treating schizophrenia. These compounds can act on the central nervous system and may offer a new approach to managing the symptoms of this complex psychiatric disorder .

Analgesic Activity

Pain management is another area where thiazole derivatives show promise. These compounds have been studied for their analgesic properties, offering potential alternatives to traditional painkillers with possibly fewer side effects .

Orientations Futures

The development of new compounds with the thiazole scaffold is a promising area in medicinal chemistry and drug discovery research . Future research could focus on modifying the structure of this compound to enhance its biological activity and reduce potential side effects. It would also be beneficial to conduct more studies to understand the specific mechanism of action of this compound.

Propriétés

IUPAC Name |

2-(N-methylanilino)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-13(8-5-3-2-4-6-8)11-12-7-9(16-11)10(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDMTDMWPMWXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)

![2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2996837.png)

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2996838.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2996842.png)

![3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2996844.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996847.png)

![N-(4-methylbenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2996850.png)